

A Technical Guide to the Biological Activity of 3-O-Methyl-D-glucopyranose

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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15196997

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Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose that has become an invaluable tool in the study of carbohydrate metabolism and transport. Its unique property of being recognized and transported by glucose transporters without being significantly metabolized by intracellular enzymes makes it an ideal probe for dissecting the intricacies of glucose uptake and its subsequent signaling pathways. This technical guide provides a comprehensive overview of the biological activity of 3-OMG, with a focus on its mechanism of action, quantitative data on its interactions, and detailed experimental protocols for its use in research.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₆	
Molecular Weight	194.18 g/mol	
CAS Number	13224-94-7	
Melting Point	167-169 °C	
Solubility	Soluble in water	
Appearance	White to off-white crystalline powder	[1]

Biological Activity and Mechanisms of Action

The primary biological utility of 3-OMG stems from its interaction with glucose transport systems and its limited intracellular metabolism.

Interaction with Glucose Transporters

3-OMG is a substrate for various glucose transporters (GLUTs), which mediate the facilitated diffusion of glucose across cell membranes. It is actively transported into cells, allowing for the direct measurement of transporter activity without the confounding effects of subsequent metabolic pathways.

While specific IC₅₀ and K_i values for 3-OMG are not readily available in the literature, its transport kinetics have been characterized for several key transporters.

Table 1: Transport Kinetics of **3-O-Methyl-D-glucopyranose**

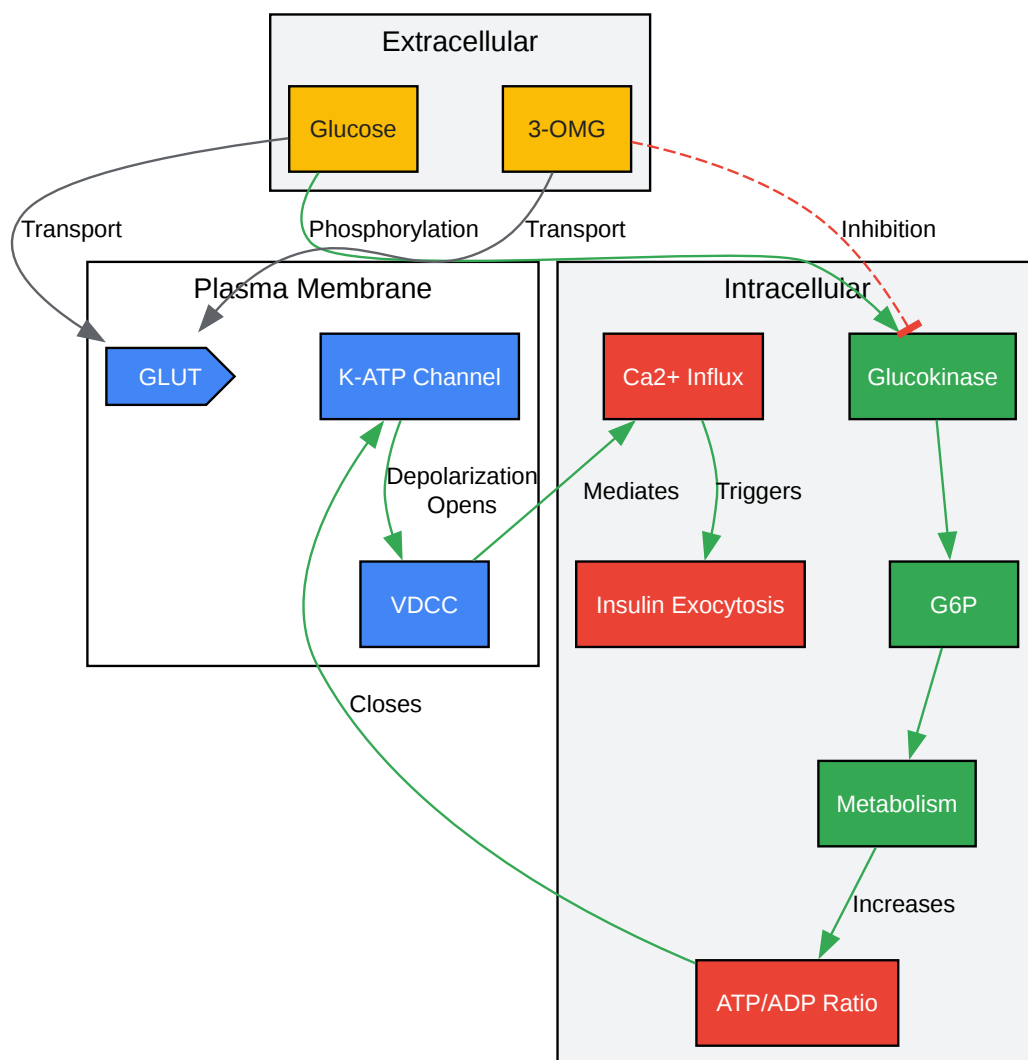
Transporter/Ce ll Type	K _m (mM)	V _{max} (nmol/min/cell or other units)	Species	Reference
GLUT1 (expressed in Xenopus oocytes)	26.2	3.5 nmol/min/oocyte	Rat	
GLUT4 (expressed in Xenopus oocytes)	4.3	0.7 nmol/min/oocyte	Rat	
Hepatocytes	17.6 ± 3.5 (exchange exit)	78.8 ± 5.3 mmol/L of cell water/min	Rat	
Red Blood Cells	2.3 ± 0.48 (zero- trans uptake)	0.055 ± 0.003 μmol/(mL cell water)/min	Rat	

K_m (Michaelis constant) is the substrate concentration at which the transport rate is half of V_{max}. V_{max} (maximum velocity) represents the maximum rate of transport.

Inhibition of Glucose-Induced Insulin Secretion

At high concentrations (30-80 mM), 3-OMG has been shown to inhibit glucose-induced insulin secretion from pancreatic β-cells.[2] This inhibitory effect is not due to osmotic artifacts but rather a more specific interference with glucose signaling. The proposed mechanism involves the inhibition of glucose phosphorylation by glucokinase, the primary glucose sensor in β-cells. [2] This leads to a decrease in the ATP/ADP ratio, preventing the closure of ATP-sensitive potassium (K-ATP) channels, subsequent membrane depolarization, and calcium influx, which are all critical steps in triggering insulin exocytosis.[2]

Proposed Signaling Pathway of 3-OMG-Induced Inhibition of Insulin Secretion

[Click to download full resolution via product page](#)Caption: Inhibition of Insulin Secretion by **3-O-Methyl-D-glucopyranose**.

Metabolic Stability

A critical aspect of 3-OMG's utility is its resistance to metabolic degradation. Studies have shown that it is largely unmetabolized in the brain and other tissues.[3] While some minor conversion to acidic products has been observed, the vast majority remains as the parent compound.[3] This metabolic stability is crucial for its application in transport studies, as it ensures that the measured uptake reflects the activity of the transporter and not subsequent metabolic trapping.

Experimental Protocols

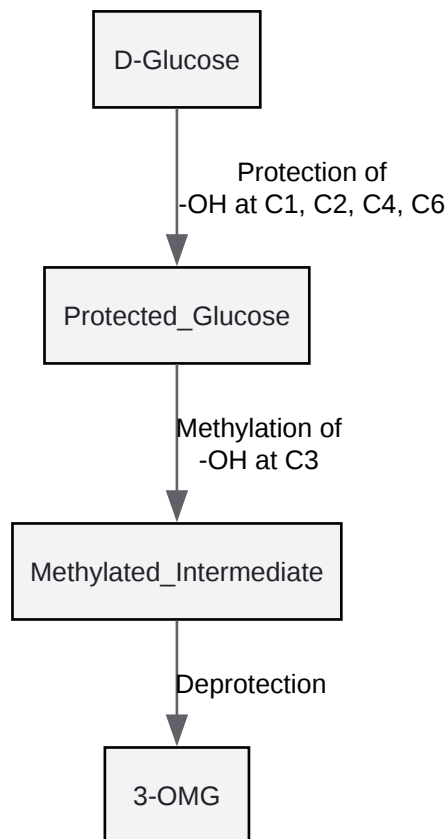
Synthesis of 3-O-Methyl-D-glucopyranose

A common synthetic route to 3-O-methylated glucose derivatives involves the protection of hydroxyl groups, followed by methylation and deprotection. While a specific, detailed protocol for the synthesis of **3-O-Methyl-D-glucopyranose** from D-glucose was not found in the search results, a general approach can be outlined based on the synthesis of related compounds. This typically involves:

- Protection of C1, C2, C4, and C6 hydroxyl groups of D-glucose: This can be achieved using various protecting groups, for example, through the formation of an isopropylidene acetal at C1 and C2, and another at C5 and C6, followed by protection of the C4 hydroxyl.
- Methylation of the free C3 hydroxyl group: This is commonly performed using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
- Deprotection: Removal of the protecting groups to yield the final product.

Note: This is a generalized procedure and requires optimization and adaptation based on specific laboratory conditions and available reagents.

General Synthetic Workflow for 3-O-Methyl-D-glucopyranose



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Caption: Synthetic Workflow for **3-O-Methyl-D-glucopyranose**.

Glucose Transport Assay Using Radiolabeled 3-O-Methyl-D-glucose

This protocol is a standard method for measuring the activity of glucose transporters in various cell types, including adipocytes and *Xenopus* oocytes.

Materials:

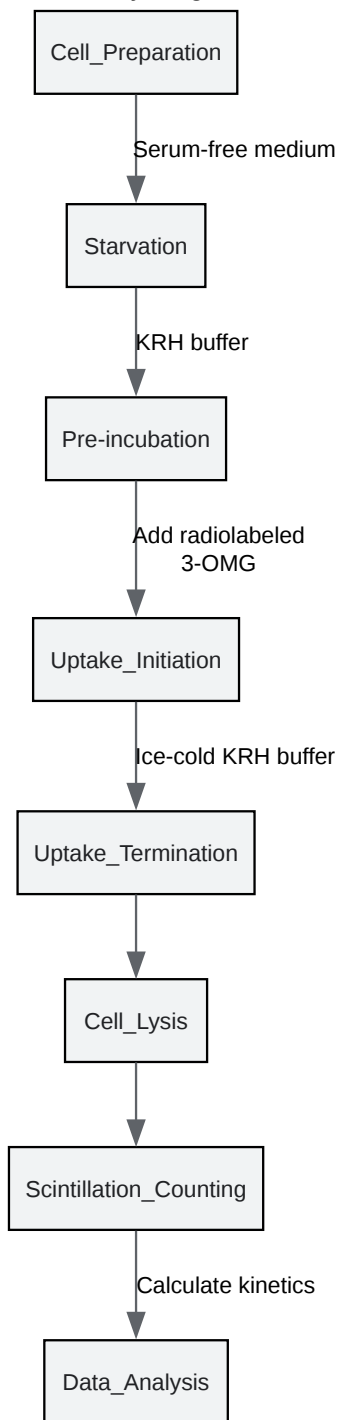
- Cells expressing the glucose transporter of interest (e.g., 3T3-L1 adipocytes, *Xenopus* oocytes injected with transporter cRNA).

- Krebs-Ringer-HEPES (KRH) buffer.
- [^3H]-3-O-Methyl-D-glucose or [^{14}C]-3-O-Methyl-D-glucose.
- Unlabeled 3-O-Methyl-D-glucose.
- Phloretin or cytochalasin B (as transport inhibitors for determining non-specific uptake).
- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.

Procedure:

- Cell Preparation: Culture and differentiate cells (e.g., 3T3-L1 preadipocytes to adipocytes) or prepare *Xenopus* oocytes as required.
- Starvation: Incubate cells in serum-free medium for 2-4 hours to lower basal glucose transport.
- Pre-incubation: Wash cells with KRH buffer and pre-incubate for 10-15 minutes at 37°C.
- Uptake Initiation: Add KRH buffer containing a known concentration of radiolabeled 3-OMG and varying concentrations of unlabeled 3-OMG. For non-specific uptake, add the transport inhibitor.
- Uptake Termination: After a defined period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold KRH buffer to stop the transport process.
- Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
- Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the rate of 3-OMG uptake and determine kinetic parameters (K_m and V_{max}) by fitting the data to the Michaelis-Menten equation.

Workflow for 3-O-Methyl-D-glucose Transport Assay

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Caption: 3-O-Methyl-D-glucose Transport Assay Workflow.

Insulin Secretion Assay from Pancreatic Islets

This protocol is used to assess the effect of 3-OMG on insulin secretion from isolated pancreatic islets.

Materials:

- Isolated pancreatic islets (from mouse or rat).
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
- Glucose solutions of various concentrations.
- 3-O-Methyl-D-glucose solution.
- Insulin RIA or ELISA kit.

Procedure:

- Islet Isolation: Isolate pancreatic islets using collagenase digestion.
- Islet Culture: Culture the isolated islets overnight to allow for recovery.
- Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
- Stimulation: Incubate batches of islets with different experimental conditions:
 - Basal (low glucose).
 - Stimulatory glucose (e.g., 16.7 mM).
 - Stimulatory glucose + various concentrations of 3-OMG.
- Supernatant Collection: After the incubation period (e.g., 60 minutes), collect the supernatant.
- Insulin Measurement: Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

- Data Analysis: Express insulin secretion as a fold-change over the basal condition and compare the effects of 3-OMG.

Hexokinase Inhibition Assay

This assay determines the inhibitory effect of 3-OMG on hexokinase activity.

Materials:

- Purified hexokinase or cell lysate containing hexokinase.
- Assay buffer (e.g., Tris-HCl).
- ATP and MgCl_2 .
- Glucose-6-phosphate dehydrogenase (G6PDH).
- NADP^+ .
- D-Glucose.
- 3-O-Methyl-D-glucose.
- Spectrophotometer.

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, MgCl_2 , G6PDH, and NADP^+ .
- Enzyme and Substrate Addition: Add hexokinase and a fixed concentration of D-glucose to the reaction mixture.
- Inhibitor Addition: Add varying concentrations of 3-OMG to the reaction wells.
- Kinetic Measurement: Monitor the rate of NADP^+ reduction to NADPH by measuring the increase in absorbance at 340 nm over time.

- Data Analysis: Calculate the initial reaction velocities at different 3-OMG concentrations and determine the type of inhibition and the inhibition constant (K_i) using Lineweaver-Burk or Dixon plots.

Conclusion

3-O-Methyl-D-glucopyranose is a powerful and versatile tool for investigating glucose transport and its associated signaling pathways. Its well-characterized interactions with glucose transporters and its metabolic stability make it an essential reagent in the fields of diabetes, metabolism, and oncology research. The experimental protocols provided in this guide offer a starting point for researchers to utilize 3-OMG effectively in their studies. Further research to elucidate the precise inhibitory constants for various transporters and a more detailed understanding of its impact on intracellular signaling will continue to expand the utility of this important glucose analog.

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